molecular formula C14H16Cl2N2O2 B2632291 {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride CAS No. 1353497-18-3

{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride

Cat. No.: B2632291
CAS No.: 1353497-18-3
M. Wt: 315.19
InChI Key: IQLIXGUKIPFNLD-UHFFFAOYSA-N
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Description

{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride is a chemical compound with the molecular formula C14H16Cl2N2O2 and a molecular weight of 315.19

Preparation Methods

The synthesis of {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with 4-hydroxybenzaldehyde to produce 4-[2-(3-chlorophenoxy)ethoxy]benzaldehyde. Finally, the benzaldehyde derivative undergoes a reaction with hydrazine hydrate in the presence of hydrochloric acid to yield this compound.

Chemical Reactions Analysis

{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride can be compared with similar compounds such as {4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride and {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride. These compounds share similar structures but differ in the position of the chlorine atom on the phenoxy group. The unique position of the chlorine atom in this compound may result in different chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

[4-[2-(3-chlorophenoxy)ethoxy]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2.ClH/c15-11-2-1-3-14(10-11)19-9-8-18-13-6-4-12(17-16)5-7-13;/h1-7,10,17H,8-9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLIXGUKIPFNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCOC2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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